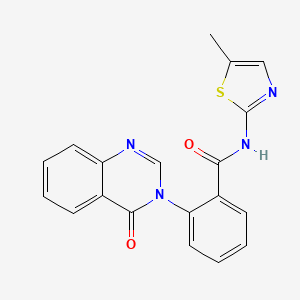

N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide

CAS No.:

Cat. No.: VC19994218

Molecular Formula: C19H14N4O2S

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H14N4O2S |

|---|---|

| Molecular Weight | 362.4 g/mol |

| IUPAC Name | N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3-yl)benzamide |

| Standard InChI | InChI=1S/C19H14N4O2S/c1-12-10-20-19(26-12)22-17(24)14-7-3-5-9-16(14)23-11-21-15-8-4-2-6-13(15)18(23)25/h2-11H,1H3,(H,20,22,24) |

| Standard InChI Key | CBJXSIMXJKDGBS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(S1)NC(=O)C2=CC=CC=C2N3C=NC4=CC=CC=C4C3=O |

Introduction

N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide is a complex organic compound that combines both thiazole and quinazoline moieties. This unique structure enhances its potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is not explicitly provided in the search results, but similar compounds like N-(5-methyl-1,3-thiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide have a molecular formula of C19H14N4O2S and a molecular weight of approximately 362.4 g/mol .

Synthesis Methods

The synthesis of compounds with similar structures typically involves multi-step organic reactions. These methods allow for the fine-tuning of the compound's structure to enhance its biological activity. Common synthetic pathways include reactions that form the thiazole and quinazoline rings, followed by coupling reactions to link these rings with the benzamide moiety.

Biological Activities

N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide exhibits significant biological activities, particularly as an anticancer and antimicrobial agent. The quinazoline structure is known for its potent cytotoxicity against cancer cell lines, while the thiazole component has been associated with anti-inflammatory and antibacterial properties.

| Biological Activity | Mechanism |

|---|---|

| Anticancer | Inhibition of enzymes like histone deacetylases (HDACs) |

| Antimicrobial | Anti-inflammatory and antibacterial effects |

Interaction Studies

Interaction studies focus on the compound's binding affinity to target proteins such as HDACs or other relevant enzymes in cancer pathways. Molecular docking studies suggest favorable interactions with active sites due to hydrogen bonding and hydrophobic interactions. Additionally, studies examining its interactions with DNA or RNA polymerases could reveal mechanisms underlying its anticancer effects.

Potential Applications

The compound's unique structure may provide insights into novel therapeutic strategies. Its dual heterocyclic structure combining both thiazole and quinazoline functionalities enhances its biological efficacy compared to simpler analogs, leading to unique interaction profiles with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume